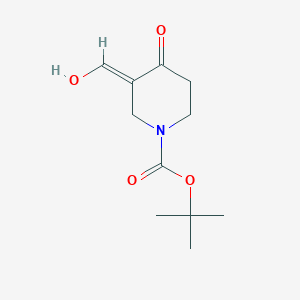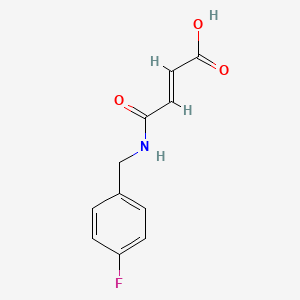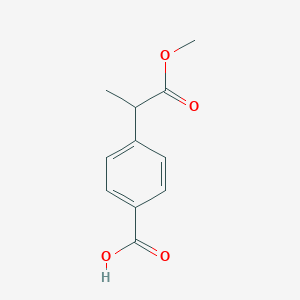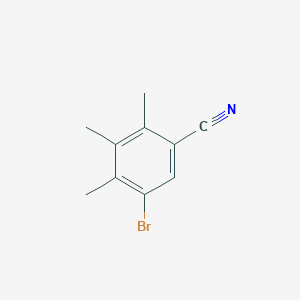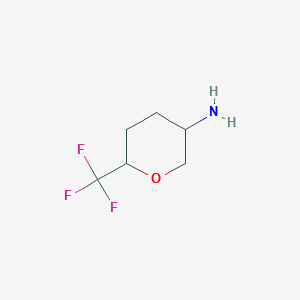
3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole is a chemical compound with the molecular formula C11H9F2N3O. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also includes an acetyl group, a difluorophenyl group, and a methyl group, making it a unique and versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole typically involves the reaction of 2,6-difluorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and other active sites, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole
- 3-Acetyl-1-(2,6-dichlorophenyl)-5-methyl-1,2,4-triazole
- 3-Acetyl-1-(2,6-difluorophenyl)-5-ethyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-Acetyl-1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazole is unique due to the presence of both difluorophenyl and methyl groups, which contribute to its distinct chemical properties and reactivity. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the methyl group influences its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C11H9F2N3O |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
1-[1-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C11H9F2N3O/c1-6(17)11-14-7(2)16(15-11)10-8(12)4-3-5-9(10)13/h3-5H,1-2H3 |
Clé InChI |
ZYNXSSYEPUXLMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=C(C=CC=C2F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



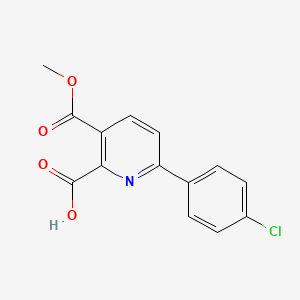
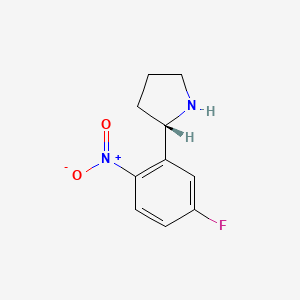
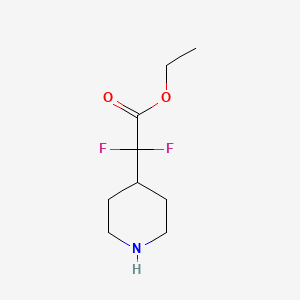
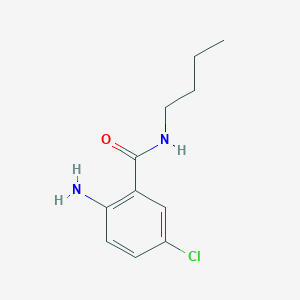
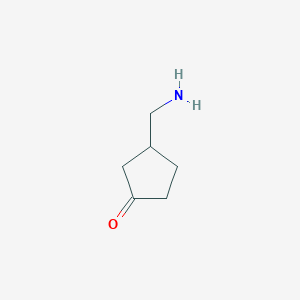
![2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
